2-(5-Chloro-2-methoxyphenyl)-5-methylbenzoic acid
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Overview
Description
2-(5-Chloro-2-methoxyphenyl)-5-methylbenzoic acid is an organic compound with a complex structure, featuring a chloro and methoxy group on a phenyl ring, and a methyl group on a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxyphenyl)-5-methylbenzoic acid typically involves the reaction of 5-chloro-2-methoxyphenylboronic acid with a suitable benzoic acid derivative under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methoxyphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the methoxy group to a hydroxyl group.
Reduction: Reduction reactions can be used to remove the chloro group, often using reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of 2-(5-Hydroxy-2-methoxyphenyl)-5-methylbenzoic acid.
Reduction: Formation of 2-(5-Methoxyphenyl)-5-methylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloro-2-methoxyphenyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxyphenylboronic acid
- 5-Chloro-2-methoxyphenylboronic acid
- 2-Methoxy-5-methylbenzoic acid
Uniqueness
2-(5-Chloro-2-methoxyphenyl)-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of chloro, methoxy, and methyl groups on a benzoic acid framework makes it a valuable compound for various applications .
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-3-5-11(13(7-9)15(17)18)12-8-10(16)4-6-14(12)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUGQARZFTUXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691098 |
Source
|
Record name | 5'-Chloro-2'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-39-5 |
Source
|
Record name | 5'-Chloro-2'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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